molecular formula C10H6N4O5 B13388118 5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole

Cat. No.: B13388118
M. Wt: 262.18 g/mol
InChI Key: ONSGVSDDBSVJFS-UHFFFAOYSA-N
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Description

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a useful research compound. Its molecular formula is C10H6N4O5 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
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Biological Activity

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a compound with significant biological activity, particularly in the fields of cancer research and drug development. Its molecular formula is C10H6N4O5, and it has a molecular weight of 262.18 g/mol. This compound belongs to the oxadiazole class, which is known for its diverse pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent. Below are some key findings:

  • Antitumor Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit substantial cytotoxic effects against several cancer cell lines. Specifically, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia cell lines (CEM-13 and U-937) and breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. The mechanism appears to involve disruption of cellular machinery related to DNA replication and cell cycle progression .
  • Selectivity and Potency : Some studies have reported that modifications to the oxadiazole ring can enhance selectivity and potency against specific cancer types. For instance, certain derivatives have demonstrated higher efficacy against melanoma (SK-MEL-2) and pancreatic cancer (PANC-1) compared to traditional chemotherapeutics like doxorubicin .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other oxadiazole derivatives:

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
This compound0.65MCF-7Induces apoptosis
1,2,4-Oxadiazole Derivative A0.75U-937Disrupts DNA replication
1,3,4-Oxadiazole Derivative B0.85CEM-13Cell cycle arrest at G0-G1 phase
Doxorubicin1.50MCF-7DNA intercalation

Case Studies

Several case studies have documented the effects of oxadiazole derivatives in clinical settings:

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with various oxadiazole derivatives showed that compounds similar to this compound significantly reduced cell viability compared to untreated controls. The most effective derivative exhibited an IC50 value of 0.65 µM .
  • Leukemia Treatment : Another investigation focused on acute lymphoblastic leukemia cells where derivatives were found to induce apoptosis effectively at sub-micromolar concentrations. This suggests a promising avenue for developing targeted therapies for leukemia using oxadiazole-based compounds .

Properties

Molecular Formula

C10H6N4O5

Molecular Weight

262.18 g/mol

IUPAC Name

5-(5-methyl-1,2-oxazol-3-yl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H6N4O5/c1-5-4-6(12-18-5)10-11-9(13-19-10)7-2-3-8(17-7)14(15)16/h2-4H,1H3

InChI Key

ONSGVSDDBSVJFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NC(=NO2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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